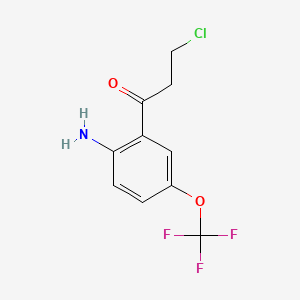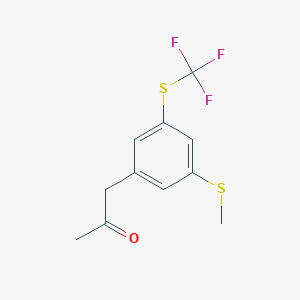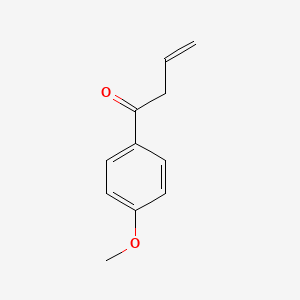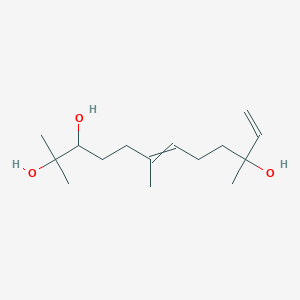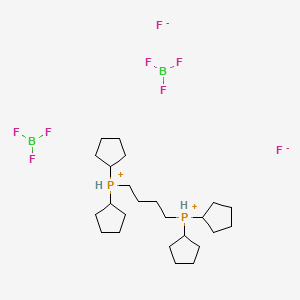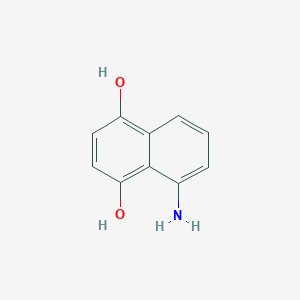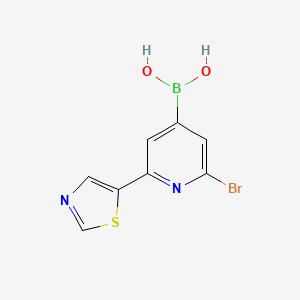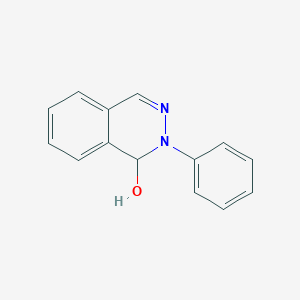
2-Phenyl-1,2-dihydrophthalazin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,2-dihydrophthalazin-1-ol is a nitrogen-containing heterocyclic compound It belongs to the class of phthalazinones, which are known for their diverse chemical, industrial, and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2-dihydrophthalazin-1-ol typically involves the reaction of phenyl hydrazine with phthalic anhydride or phthalic acid. Traditional methods require acid or base catalysts under reflux conditions, with reaction times ranging from hours to days . An efficient and green method involves the use of microdroplets containing a 1:1 mixture of phenyl hydrazine and phthalic anhydride or phthalic acid, which can yield the product in submillisecond timescales without external catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microdroplet synthesis could be scaled up for industrial applications due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,2-dihydrophthalazin-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding phthalazine derivative.
Reduction: Reduction reactions can modify the functional groups attached to the phthalazinone ring.
Substitution: Substitution reactions, particularly involving halogens or other electrophiles, can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalazine derivatives, while substitution can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
2-Phenyl-1,2-dihydrophthalazin-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,2-dihydrophthalazin-1-ol involves its interaction with various molecular targets. For instance, its antitumor activity is attributed to its ability to interfere with cellular processes in cancer cells, leading to apoptosis. The compound may also interact with enzymes and receptors involved in inflammation and cardiovascular regulation .
Comparison with Similar Compounds
Similar Compounds
Phthalazin-1(2H)-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
2-Phenyl-2,3-dihydrophthalazine-1,4-dione: This compound is closely related and has been studied for its biological properties, including anticancer and antibacterial activities.
Uniqueness
2-Phenyl-1,2-dihydrophthalazin-1-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
101005-04-3 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-phenyl-1H-phthalazin-1-ol |
InChI |
InChI=1S/C14H12N2O/c17-14-13-9-5-4-6-11(13)10-15-16(14)12-7-2-1-3-8-12/h1-10,14,17H |
InChI Key |
DSSXJXDLKAEYIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3=CC=CC=C3C=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


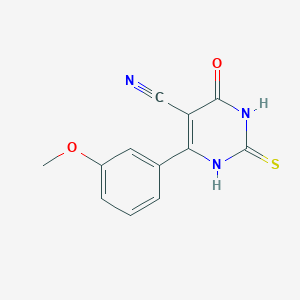

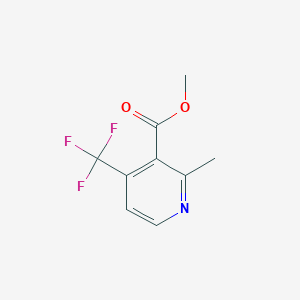
![[3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14070928.png)
